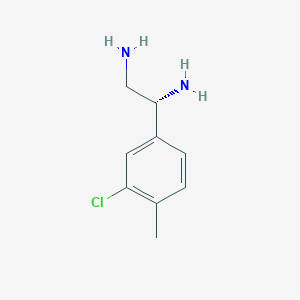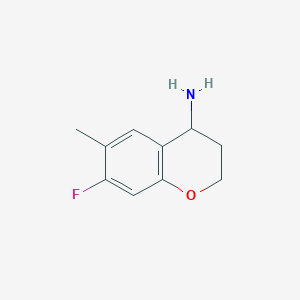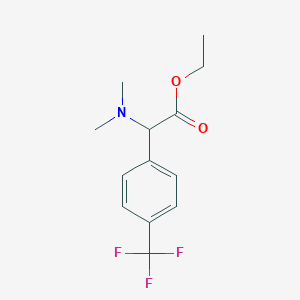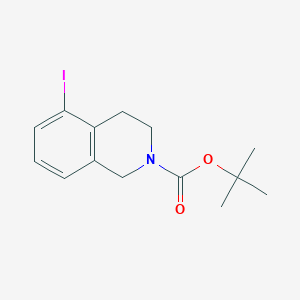![molecular formula C9H6ClF3OS B13035032 7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13035032.png)
7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL is a fluorinated thiophene derivative. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL typically involves the functionalization of the thiophene ring and subsequent heterocyclization. One common method involves the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate . The reaction conditions often include the use of strong bases and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nitrating agents like nitric acid (HNO3) are frequently used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated thiophene derivatives.
Medicine: Explored for its anti-inflammatory, immunoregulatory, and fungicidal properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL involves its interaction with specific molecular targets and pathways:
HDAC Inhibition: The compound binds to the active site of class II HDACs, inhibiting their activity and leading to increased acetylation of histone proteins.
S1P Receptor Agonism: The compound acts as an agonist of S1P receptors, modulating immune responses and potentially providing therapeutic benefits in autoimmune diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A five-membered heteroaromatic compound with a sulfur atom.
Fluorinated Thiophenes: Thiophene derivatives with fluorine atoms at various positions.
Trifluoromethylbenzo[B]thiophenes: Benzothiophene derivatives with trifluoromethyl groups.
Uniqueness
7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its chemical stability and biological activity. The combination of these substituents provides a distinct profile compared to other fluorinated thiophenes and benzothiophenes .
Propriétés
Formule moléculaire |
C9H6ClF3OS |
|---|---|
Poids moléculaire |
254.66 g/mol |
Nom IUPAC |
7-chloro-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-ol |
InChI |
InChI=1S/C9H6ClF3OS/c10-7-5(9(11,12)13)2-1-4-6(14)3-15-8(4)7/h1-2,6,14H,3H2 |
Clé InChI |
DCQAFIDJFCPONQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(S1)C(=C(C=C2)C(F)(F)F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine](/img/structure/B13034986.png)

![5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13034989.png)



![3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13035006.png)
![(3aR,4S,9bS)-6,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13035012.png)
![3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B13035013.png)
